5-hydrazino-1-isopropyl-3-methyl-1H-pyrazole
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Overview
Description
5-hydrazino-1-isopropyl-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazino-1-isopropyl-3-methyl-1H-pyrazole can be achieved through several organic synthesis methods. One common approach involves the reaction of appropriate starting materials under specific conditions to yield the desired compound. For instance, the synthesis might involve the reaction of a hydrazine derivative with an isopropyl-substituted pyrazole precursor .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-hydrazino-1-isopropyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole derivative with an additional oxygen-containing functional group, while substitution reactions could introduce new substituents onto the pyrazole ring .
Scientific Research Applications
5-hydrazino-1-isopropyl-3-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies to understand its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-hydrazino-1-isopropyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: An intermediate used in the synthesis of selective dipeptidyl peptidase 4 inhibitors.
3-Amino-5-methyl-1H-pyrazole: Used as a beta-sheet template in biochemical studies.
Properties
Molecular Formula |
C7H16Cl2N4 |
---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C7H14N4.2ClH/c1-5(2)11-7(9-8)4-6(3)10-11;;/h4-5,9H,8H2,1-3H3;2*1H |
InChI Key |
VGUJLFMXMIYBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NN)C(C)C.Cl.Cl |
Origin of Product |
United States |
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